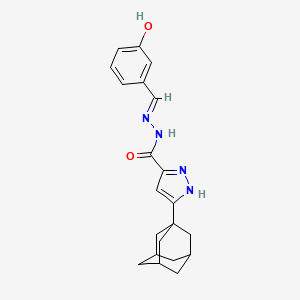
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APHC, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in many areas of research, including medicine, pharmacology, and nanotechnology. In
Mecanismo De Acción
The mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. This inhibition can lead to the suppression of tumor growth, the reduction of blood glucose levels, and the prevention of cognitive decline.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the activity of certain enzymes. In vivo studies have shown that this compound can reduce tumor growth, lower blood glucose levels, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the mechanisms of various diseases. Another advantage is its potential as a drug delivery system, which can be useful in developing new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are many future directions for the study of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. One direction is the development of new drugs based on this compound. Another direction is the study of this compound as a nanomaterial for various applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in many areas of research. Its complex synthesis method, potential as a drug delivery system, and ability to inhibit the activity of certain enzymes make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex process that requires several steps. The first step involves the reaction between 1-adamantylamine and ethyl acetoacetate in the presence of sodium hydride. This reaction produces 1-(1-adamantyl)-3-oxobutan-2-yl acetate, which is then reacted with hydrazine hydrate to produce 1-(1-adamantyl)-3-hydrazinobutan-2-one. The final step involves the reaction between 1-(1-adamantyl)-3-hydrazinobutan-2-one and 3-hydroxybenzaldehyde in the presence of acetic acid to produce this compound.
Aplicaciones Científicas De Investigación
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In pharmacology, this compound has been studied for its potential as a drug delivery system and as a drug target. In nanotechnology, this compound has been studied for its potential as a nanomaterial for various applications.
Propiedades
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-17-3-1-2-13(7-17)12-22-25-20(27)18-8-19(24-23-18)21-9-14-4-15(10-21)6-16(5-14)11-21/h1-3,7-8,12,14-16,26H,4-6,9-11H2,(H,23,24)(H,25,27)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZODMGIMEAHM-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)

![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
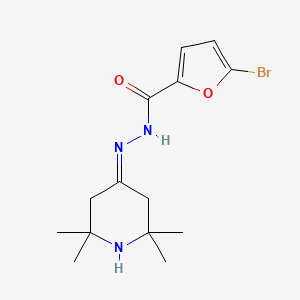

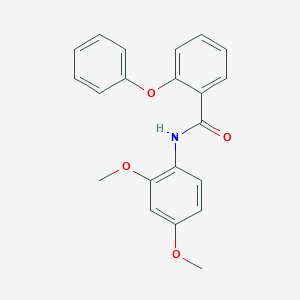
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
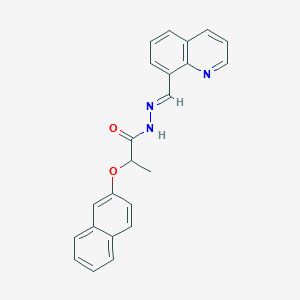

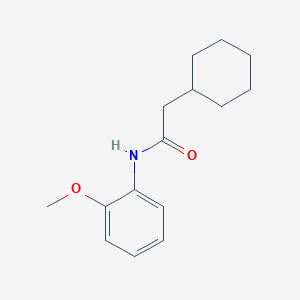
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
